Agnuside

Vue d'ensemble

Description

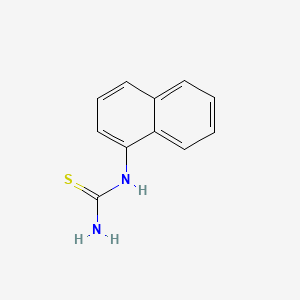

L'agnuside est un glycoside iridoïde principalement présent dans le genre Vitex, notamment Vitex agnus-castus, Vitex negundo et Vitex cymosa . Il est composé d'aucubine et d'acide p-hydroxybenzoïque . L'this compound est reconnu pour ses activités pharmacologiques et biologiques, notamment ses effets antioxydants, œstrogéniques, anti-inflammatoires et antimicrobiens .

Applications De Recherche Scientifique

L'agnuside a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme marqueur chémotaxonomique pour le genre Vitex.

Biologie : Étudié pour ses propriétés antioxydantes et antimicrobiennes.

Industrie : Utilisé dans l'industrie pharmaceutique pour développer des suppléments et des médicaments à base de plantes.

Mécanisme d'action

L'this compound exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif.

Activité œstrogénique : Il mime l'œstrogène et se lie aux récepteurs des œstrogènes, influençant l'équilibre hormonal.

Activité anti-inflammatoire : Il inhibe la production de cytokines et d'enzymes pro-inflammatoires.

Activité antimicrobienne : Il perturbe les membranes cellulaires microbiennes et inhibe la croissance microbienne.

Mécanisme D'action

Target of Action

Agnuside, a chemical compound found in Vitex agnus-castus , primarily targets the dopaminergic transmission system . It regulates prolactin, follicle-stimulating hormone, and luteinizing hormone (LH), which may regulate testosterone levels, as well as levels of other reproductive hormones . This compound has also been shown to bind opiate receptors , which in turn promotes dopamine activity .

Mode of Action

This compound interacts with its targets by influencing dopaminergic transmission . It regulates the levels of prolactin, follicle-stimulating hormone, and luteinizing hormone . This regulation may affect testosterone levels and other reproductive hormones . This compound has also been shown to bind to opiate receptors , which promotes dopamine activity .

Biochemical Pathways

This compound affects several biochemical pathways. It influences dopaminergic transmission, which can regulate the levels of various hormones . It also binds to opiate receptors, promoting dopamine activity . These actions can lead to a reduction in elevated prolactin levels , which can be therapeutic in conditions such as polycystic ovary syndrome (PCOS) .

Pharmacokinetics

After oral administration of this compound in mice, maximal concentrations in plasma and tissues were reached within 30-45 minutes . It was most abundant in the intestine, followed by the kidney, liver, spleen, brain, lungs, and heart . The mean absolute bioavailability (%F) of this compound was approximately 0.7% .

Result of Action

This compound has been demonstrated to have antioxidation, anti-inflammatory, and analgesic properties . It has been shown to alleviate synovitis and fibrosis in experimental knee osteoarthritis through the inhibition of HIF-1α accumulation and NLRP3 inflammasome activation . Additionally, it has been found to have a cytotoxic effect on certain cancer cell lines .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its concentration in the kidney can be harmful to the intestine . Therefore, sensitive and selective measuring of this compound is important for ensuring its beneficial effects .

Analyse Biochimique

Biochemical Properties

Agnuside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as a cyclooxygenase 2 inhibitor, which means it can interfere with the action of cyclooxygenase 2, an enzyme involved in the inflammatory process . Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory conditions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has estrogenic effects that are mediated via up-regulation of estrogen-inducible genes . This means that this compound can mimic the action of estrogen, a hormone that plays a crucial role in regulating various cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects by competitively binding to α- and β-estradiol receptors, which are estrogen receptors . This binding interaction leads to the activation of estrogen-related genes, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, oral administration of Vitex agnus-castus extract, which contains this compound, at a dosage of 200 mg/kg in Sprague–Dawley rats improved the oxidative status of mammary tumor tissue . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its anti-inflammatory and estrogenic effects. It interacts with enzymes such as cyclooxygenase 2 and estrogen receptors, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s overall biochemical activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Studies have shown that nanoemulsion formulations can improve the solubility and permeability of this compound, enhancing its bioavailability and distribution within the body . This improved transport and distribution are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in specific cellular compartments, where it can exert its effects on target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide this compound to specific organelles within the cell.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'agnuside est généralement extrait de sources végétales plutôt que synthétisé chimiquement. Le processus d'extraction implique plusieurs étapes :

Séchage et broyage : Le matériel végétal, généralement les feuilles ou les fruits, est séché et broyé en une poudre fine.

Extraction par solvant : La matière en poudre est soumise à une extraction par solvant en utilisant des solvants comme l'éthanol ou le méthanol.

Méthodes de production industrielle

En milieu industriel, le processus d'extraction est mis à l'échelle en utilisant des extracteurs Soxhlet à grande échelle ou des systèmes d'extraction continus. Le choix du solvant et de la méthode d'extraction est optimisé pour un rendement et une pureté maximum .

Analyse Des Réactions Chimiques

Types de réactions

L'agnuside subit diverses réactions chimiques, notamment :

Hydrolyse : L'this compound peut être hydrolysé pour produire de l'aucubine et de l'acide p-hydroxybenzoïque.

Oxydation : Il peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxy.

Clivage de la liaison glycosidique : La liaison glycosidique dans l'this compound peut être clivée dans des conditions acides ou enzymatiques.

Réactifs et conditions courants

Hydrolyse : Conditions acides (par exemple, acide chlorhydrique) ou hydrolyse enzymatique utilisant des glycosidases.

Oxydation : Agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Clivage de la liaison glycosidique : Conditions acides ou enzymes spécifiques comme la β-glucosidase.

Principaux produits

Hydrolyse : Aucubine et acide p-hydroxybenzoïque.

Oxydation : Différents dérivés oxydés selon les conditions de réaction.

Comparaison Avec Des Composés Similaires

Composés similaires

Aucubine : Un autre glycoside iridoïde présent dans les espèces de Vitex.

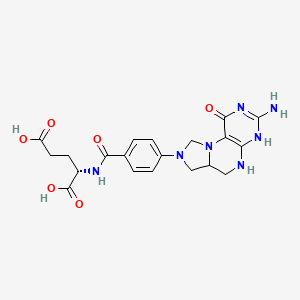

Casticine : Un glycoside flavonoïde présent dans Vitex agnus-castus.

Vitexine : Un glycoside flavonoïde présent dans diverses plantes, notamment les espèces de Vitex.

Unicité de l'agnuside

L'this compound est unique en raison de sa combinaison d'effets antioxydants, œstrogéniques, anti-inflammatoires et antimicrobiens. Alors que d'autres composés comme l'aucubine et la casticine partagent certaines de ces propriétés, la combinaison spécifique des effets de l'this compound le rend particulièrement précieux dans les applications médicales et pharmaceutiques .

Propriétés

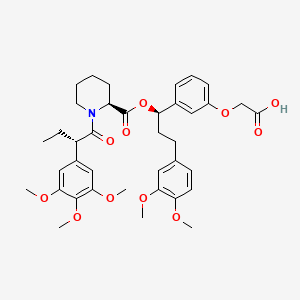

IUPAC Name |

[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLACGTLACKLUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11027-63-7 | |

| Record name | Agnuside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 °C | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

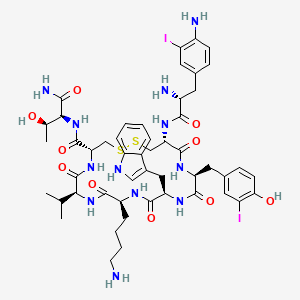

![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1665573.png)

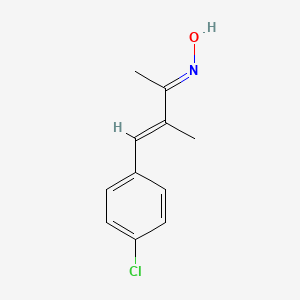

![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1665574.png)